[N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel
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Overview
Description
[N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel is a coordination compound that features a nickel ion coordinated to a complex ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel typically involves the coordination of nickel ions with the ligand. The ligand can be synthesized through a series of organic reactions, including the formation of the pyrrolidine ring and subsequent functionalization with phenyl and glycinato groups. The final coordination step involves mixing the ligand with a nickel salt, such as nickel(II) chloride, in an appropriate solvent under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis of the ligand followed by its coordination with nickel ions. The process would need to be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel can undergo various types of chemical reactions, including:
Oxidation: The nickel center can be oxidized, altering the oxidation state of the metal.
Reduction: The compound can be reduced, potentially leading to changes in the coordination environment.
Substitution: Ligands coordinated to the nickel center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands that can displace the existing ligands on the nickel center. Reaction conditions typically involve controlled temperatures and solvents that can stabilize the intermediate species formed during the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nickel(III) complexes, while substitution reactions can yield new coordination compounds with different ligands.
Scientific Research Applications
[N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel has several scientific research applications:
Catalysis: The compound can act as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: It can be used in the development of new materials with unique electronic and magnetic properties.
Medicinal Chemistry: The compound’s potential biological activity makes it a candidate for drug development and biomedical research.
Mechanism of Action
The mechanism of action of [N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel involves its interaction with molecular targets through coordination chemistry. The nickel center can interact with various biological molecules, potentially altering their function and leading to therapeutic effects. The specific pathways involved depend on the nature of the biological targets and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is also used in catalysis and has unique properties due to its trifluoromethyl groups.
Pyridinium Salts: These compounds are structurally diverse and have applications in various fields, including medicinal chemistry and materials science.
Uniqueness
[N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel is unique due to its specific ligand structure and the resulting coordination environment around the nickel center. This uniqueness imparts specific chemical and physical properties that can be leveraged in various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C27H25N3NiO3+ |
---|---|
Molecular Weight |
498.2 g/mol |
IUPAC Name |
2-[[[2-[(2R)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+) |
InChI |
InChI=1S/C27H27N3O3.Ni/c31-25(32)18-28-26(21-12-5-2-6-13-21)22-14-7-8-15-23(22)29-27(33)24-16-9-17-30(24)19-20-10-3-1-4-11-20;/h1-8,10-15,24H,9,16-19H2,(H2,28,29,31,32,33);/q;+3/p-2/t24-;/m1./s1 |
InChI Key |
WAUGCPLJRYNHRZ-GJFSDDNBSA-L |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=CC=CC=C3C(=NCC(=O)[O-])C4=CC=CC=C4.[Ni+3] |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=CC=CC=C3C(=NCC(=O)[O-])C4=CC=CC=C4.[Ni+3] |
Origin of Product |
United States |
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